N-methyl-2-(2-methylphenoxy)acetamide
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22g/mol |
IUPAC Name |
N-methyl-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)13-7-10(12)11-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
PJPUZWDCBFNFAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-methylphenoxy group in the target compound likely enhances lipophilicity, favoring membrane permeability compared to polar groups like sulfanyl () or sulfonamide ().
Synthetic Efficiency: Phenoxy acetamides with simpler substituents (e.g., ) achieve high yields (>85%) under mild conditions, whereas complex substituents (e.g., ’s Pritelivir) require multi-step protocols .
Biological Applications: Substituted phenoxy acetamides exhibit diverse activities: insecticidal (), anti-inflammatory (), and antiviral (). The target compound’s lack of direct activity data necessitates extrapolation from structural analogs.
Physicochemical Properties and Solubility Trends
- Lipophilicity: The 2-methylphenoxy group increases logP values, favoring agrochemical applications (e.g., fenoxycarb-like activity) .
Pharmacological and Toxicological Considerations
- Metabolic Stability : Methylation at the amide nitrogen (as in the target compound) may reduce metabolic degradation compared to unmethylated analogs (e.g., ’s derivatives) .
Preparation Methods
Nucleophilic Substitution of Chloroacetamide Derivatives
The most widely reported method involves the reaction of 2-chloro-N-methylacetamide with 2-methylphenol under basic conditions. This approach leverages a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide ion displaces the chloride group.
Procedure :
-
Reagent Preparation : 2-Methylphenol is deprotonated using potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction : 2-Chloro-N-methylacetamide is added to the phenoxide solution, followed by potassium iodide (KI) to enhance reactivity. The mixture is heated to 70°C for 4–24 hours.
-
Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography or recrystallization.
Example :
In a documented protocol, 2-chloro-N-(3-pyridyl)acetamide reacted with 2-methylphenol in DMF/K₂CO₃/KI at 70°C for 24 hours, yielding 58% after column chromatography. Adapting this method for N-methylacetamide instead of pyridyl-substituted acetamide would follow analogous conditions.
Key Variables :
Alkylation of Hydroxyiminoacetamide Intermediates
An alternative route involves the alkylation of hydroxyiminoacetamide precursors, as demonstrated in fungicide synthesis.
Procedure :
-
Intermediate Synthesis : E-2-Hydroxyimino-N-methylacetamide is prepared via condensation of methylamine with α-ketoesters.
-
Alkylation : The hydroxyimino intermediate is treated with dimethyl sulfate (Me₂SO₄) in acetone under basic conditions (K₂CO₃) to introduce the methoxyimino group.
-
Phenoxy Introduction : The methoxyimino product undergoes coupling with 2-methylphenol via Mitsunobu or Ullmann-type reactions, though this step requires further optimization.
Example :
E-2-Hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide was methylated using Me₂SO₄/K₂CO₃ in acetone, achieving 94% yield after recrystallization. Adapting this for 2-methylphenol would necessitate analogous coupling conditions.
Isothiouronium Salt-Mediated Condensation
A patent describing Modafinil intermediates highlights the use of isothiouronium salts to form thioacetamides, which can be adapted for oxygen-based analogs.
Procedure :
-
Salt Formation : Diphenylmethanol reacts with thiourea in hydrobromic acid (HBr) to form an isothiouronium salt.
-
Condensation : The salt reacts with chloroacetamide in aqueous NaOH at 60–70°C, yielding diphenylmethylthioacetamide.
-
Modification : Replacing sulfur with oxygen would require substituting thiourea with phenol derivatives, though this remains hypothetical without explicit data.
Optimization of Reaction Conditions
Solvent and Base Selection
DMF outperforms methanol due to superior solvation of ionic intermediates. Strong bases like NaOH in water are effective but may hydrolyze sensitive amides.
Catalytic Additives
Potassium iodide (KI) enhances reactivity in DMF by generating a more labile iodide intermediate. In contrast, reactions without KI show slower kinetics and lower yields.
Purification and Characterization
Purification Methods :
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted phenol and chloroacetamide.
-
Recrystallization : Methanol/water mixtures produce high-purity crystals, as evidenced by melting points (81.5–83°C) and NMR data.
Characterization Data :
-
¹H NMR (CDCl₃) : δ 2.29 (s, 3H, Ar-CH₃), 2.81 (d, 3H, N-CH₃), 3.89 (s, 3H, OCH₃), 6.71–7.31 (m, aromatic H).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction time | Requires toxic DMF | 58% |
| Alkylation | High purity | Multi-step synthesis | 92% |
| Isothiouronium Adaptation | Scalable | Hypothetical for oxygen analogs | N/A |
Industrial Applications and Scalability
The nucleophilic substitution route is favored for scale-up due to its simplicity, though solvent recovery (DMF) poses environmental challenges. Patent data from Modafinil synthesis demonstrates kilogram-scale production using analogous methods , suggesting viability for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
